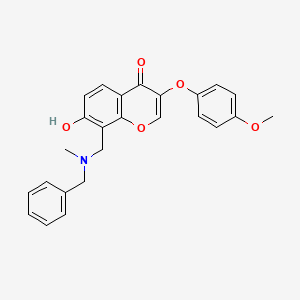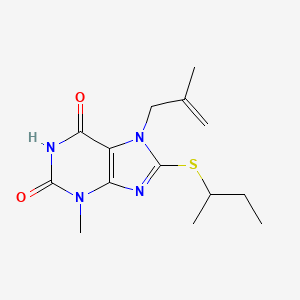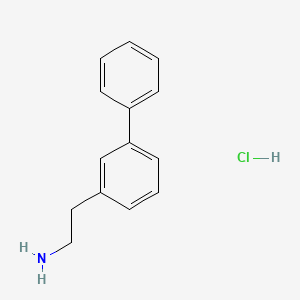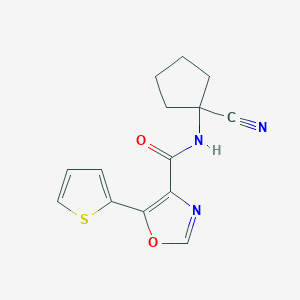
(S)-3-Methyl-2-(1H-pyrrole-1-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrole-2-carboxaldehyde (Py-2-C) derivatives have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms . The well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton .
Synthesis Analysis
Pyrrole-2-carboxaldehydes can be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro . There are also various methods for the synthesis of pyrroles, such as the Paal-Knorr Pyrrole Synthesis .
Molecular Structure Analysis
The structure of pyrrole-2-carboxaldehydes contains a formyl functional group at the 2-position of a pyrrole ring .
Chemical Reactions Analysis
In the stages of diabetes, many metabolites are produced by the reaction of glucose and amino acids. This process occurs via the well-known Amadori and Maillard reactions .
Applications De Recherche Scientifique
Biomaterial Applications
Recent advancements in polymer science have revealed the potential of various acid derivatives in creating biodegradable polymers suitable for tissue-engineering applications. For instance, poly(γ-butyrolactone) , a polymer derived from γ-butyrolactone, demonstrates properties ideal for such applications, including a favorable glass transition temperature, tensile strength, and biodegradability to γ-hydroxybutyric acid, a naturally occurring metabolite. This makes it an intriguing material for medical materials research and development (Moore, Adhikari, & Gunatillake, 2005).
Environmental Impact Studies
Parabens, esters of para-hydroxybenzoic acid with various alkyl groups, are widely used in consumer products as preservatives. Studies have highlighted their ubiquity in water systems, leading to environmental concerns due to their potential endocrine-disrupting effects. Understanding the behavior of these compounds in aquatic environments is crucial for assessing their impact and developing strategies for mitigation. Such research underscores the importance of monitoring and regulating synthetic compounds in the environment (Haman, Dauchy, Rosin, & Munoz, 2015).
Biochemical Research
Levulinic acid (LEV), produced entirely from biomass, has emerged as a versatile building block in drug synthesis due to its dual functional groups (carbonyl and carboxyl), facilitating diverse chemical reactions. Its application in synthesizing cost-effective and cleaner drugs highlights its potential in medicinal chemistry, offering a sustainable alternative to conventional drug synthesis methods. The flexibility and environmental friendliness of LEV underscore the shifting paradigms in pharmaceutical research towards greener and more sustainable practices (Zhang et al., 2021).
Analytical Chemistry
The detection and quantification of carcinogen metabolites in human urine offer insights into the exposure to and the metabolic processing of carcinogens, especially in relation to tobacco use and cancer. Biomarkers like NNAL and NNAL-Gluc , derived from tobacco-specific nitrosamines, serve as critical tools for evaluating exposure to harmful substances and understanding their role in cancer development. Such analytical methodologies are pivotal in public health research for assessing risks and guiding preventive strategies (Hecht, 2002).
Propriétés
IUPAC Name |
(2S)-3-methyl-2-pyrrol-1-ylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-7(2)8(9(11)12)10-5-3-4-6-10/h3-8H,1-2H3,(H,11,12)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWLRFHCZBAAQG-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1C=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)N1C=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Methyl-2-(1H-pyrrole-1-yl)butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide](/img/structure/B2896393.png)

![4-(piperidin-1-ylsulfonyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2896395.png)
![N-[4-[2-acetyl-3-(2-chloro-6-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2896396.png)
![3-(1,3-Benzodioxol-5-yl)-5-[(4-chlorophenyl)methyl]-8-methylpyrazolo[4,3-c]quinoline](/img/structure/B2896397.png)

![1-tert-Butyl-4-[1-(2-phenoxy-ethyl)-1H-benzoimidazol-2-yl]-pyrrolidin-2-one](/img/structure/B2896402.png)

![3,5-dimethyl-4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)isoxazole](/img/structure/B2896408.png)
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2896409.png)

![5-Chloro-2-[1-[(3,5-difluorophenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2896413.png)
